5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole
Description
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at position 5 with a 2-methyl-1,3-dioxolane group and at position 3 with a phenyl ring. The 1,3-dioxolane moiety is a cyclic ketal, which can enhance molecular stability and solubility in organic solvents compared to polar substituents like hydroxyl or carboxylic acid groups .
Properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-17(19-9-10-20-17)13-7-8-15-14(11-13)16(21-18-15)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKPMGGWYKYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Structural and Electronic Effects
- 5-Iodo-3-phenyl-2,1-benzoxazole : The iodine substituent at position 5 is a strong electron-withdrawing group and a superior leaving group, making this compound ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the dioxolane group in the target compound is electron-donating, which may stabilize the aromatic system and reduce electrophilicity at position 3.
- This makes carboxylate derivatives more suitable for pharmaceutical applications requiring bioavailability .
- The dioxolane group here may serve similar stabilizing roles as in the benzoxazole analogue .
Biological Activity
5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzoxazole is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity , focusing on antimicrobial, anticancer, and other pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 37103-99-4
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.31 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of sodium hydroxide in ethanol under controlled conditions. The yield reported for the synthesis is approximately 91% .
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. A study on similar compounds highlighted their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, demonstrating their potential as antimicrobial agents .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
| Compound C | Candida albicans | 10 |
Anticancer Activity
Benzoxazole derivatives have also shown promising anticancer properties. Various studies have reported cytotoxic effects against multiple cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Prostate Cancer : PC3
For instance, a specific derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM . The structure–activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance activity.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxolane ring may enhance its binding affinity and selectivity towards these targets .
Case Study 1: Antimicrobial Activity Assessment
In a comparative study of benzoxazole derivatives, several compounds were tested for their antimicrobial efficacy against Bacillus subtilis and Escherichia coli. Only a few exhibited significant activity, with the most effective compounds featuring electron-donating substituents. This highlights the importance of molecular structure in determining biological activity .
Case Study 2: Anticancer Efficacy
A study focused on the anticancer properties of benzoxazole derivatives revealed that those with specific substitutions on the benzene ring showed enhanced cytotoxicity against breast and lung cancer cell lines. Notably, compounds with methoxy groups demonstrated superior activity compared to others without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
